molecular formula C12H18ClNO B2995015 Phenyl(piperidin-4-yl)methanol hydrochloride CAS No. 91688-34-5

Phenyl(piperidin-4-yl)methanol hydrochloride

Cat. No.: B2995015
CAS No.: 91688-34-5
M. Wt: 227.73
InChI Key: PPGWNDJNKZGIRG-UHFFFAOYSA-N
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Description

Phenyl(piperidin-4-yl)methanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a phenyl group attached to a piperidine ring, which is further connected to a methanol group. This compound is often used as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

Mechanism of Action

Target of Action

Phenyl(piperidin-4-yl)methanol hydrochloride is a 4-aryl piperidine . It is used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTACs.

Mode of Action

The compound acts as a linker in PROTACs, connecting a ligand that binds to the target protein with another ligand that binds to an E3 ubiquitin ligase . This allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein. The ubiquitinated target protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, playing a crucial role in maintaining cellular homeostasis by removing damaged or unneeded proteins. By facilitating the ubiquitination and subsequent degradation of specific target proteins, this compound can influence various cellular processes depending on the function of the target protein.

Pharmacokinetics

The pharmacokinetics of this compound are not well-studied. As a component of PROTACs, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by the other components of the PROTAC molecule. The optimization of these properties is a key aspect of PROTAC design, as they can significantly impact the bioavailability and efficacy of the PROTAC .

Result of Action

The primary result of the action of this compound is the degradation of specific target proteins within the cell . This can have various effects at the molecular and cellular level, depending on the function of the target protein. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or reverse the progression of the disease.

Action Environment

The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. These include the presence and concentration of the target protein and the E3 ligase, the pH and temperature of the cellular environment, and the presence of other molecules that may interact with the PROTAC or its targets . These factors can influence the binding of the PROTAC to its targets, the efficiency of ubiquitination, and the subsequent degradation of the target protein, thereby affecting the efficacy and specificity of the PROTAC.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(piperidin-4-yl)methanol hydrochloride typically involves the reaction of piperidine derivatives with phenylmethanol under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and reduction, with careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Phenyl(piperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The phenyl and piperidine groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

Phenyl(piperidin-4-yl)methanol hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • (2-(Piperidin-4-yl)phenyl)methanol hydrochloride
  • (3-(Piperidin-4-yl)phenyl)methanol hydrochloride
  • (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

Comparison: Phenyl(piperidin-4-yl)methanol hydrochloride is unique due to its specific structure, which provides a semi-flexible linker suitable for PROTAC development. Compared to other similar compounds, it offers an optimal balance of rigidity and flexibility, enhancing its effectiveness in targeted protein degradation .

Properties

IUPAC Name

phenyl(piperidin-4-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11;/h1-5,11-14H,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGWNDJNKZGIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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